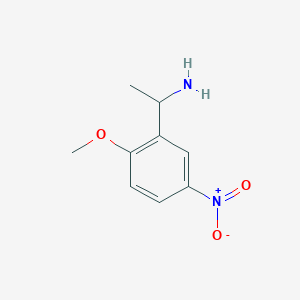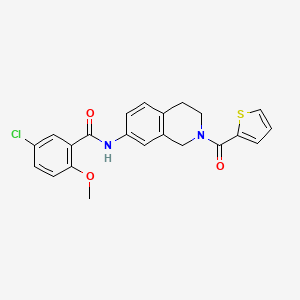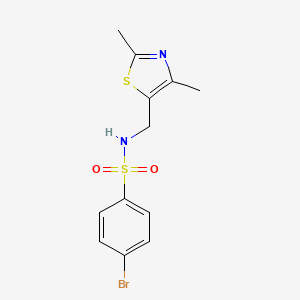
4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H13BrN2O2S2 and its molecular weight is 361.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated significant photophysical and photochemical properties, making them useful as Type II photosensitizers in photodynamic therapy, particularly for cancer treatment. The study highlighted the potential of these derivatives in generating singlet oxygen, which is crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020)(Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antimicrobial Activity
Research by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes explored the effect of sulfonamide derivatives on DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes were found to exhibit significant antiproliferative effects against human tumor cells, suggesting their potential as anticancer agents. The study also emphasized the role of the sulfonamide derivative in enhancing DNA-binding affinity, which correlates with increased DNA damage and apoptosis in cancer cells (González-Álvarez et al., 2013)(González-Álvarez et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, demonstrating their enzyme inhibition capabilities. These compounds showed inhibitory effects on cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase, indicating their potential in therapeutic applications related to enzyme activity modulation. The molecular docking studies further provided insights into the binding interactions between these inhibitors and enzymes, highlighting their specificity and potency (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019)(Alyar et al., 2019).
Environmental and Exposure Assessments
A study by Maceira, Marcé, & Borrull (2018) on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples emphasized the importance of understanding environmental exposure to these compounds. This research contributes to assessing the human exposure and potential health risks associated with inhalation of air containing these chemical compounds (Maceira, Marcé, & Borrull, 2018)(Maceira, Marcé, & Borrull, 2018).
Wirkmechanismus
Target of Action
The primary targets of 4-bromo-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide are bacterial cells. This compound has been synthesized as a hybrid antimicrobial that combines thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
This compound interacts with its bacterial targets by disrupting their cellular functions. When used in conjunction with a cell-penetrating peptide like octaarginine, it displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound creates pores in the bacterial cell membranes, leading to cell death .
Pharmacokinetics
Its potent antibacterial activity suggests that it is likely to have good bioavailability .
Result of Action
The result of the action of this compound is the death of bacterial cells. It achieves this by creating pores in the bacterial cell membranes, leading to cell lysis .
Eigenschaften
IUPAC Name |
4-bromo-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S2/c1-8-12(18-9(2)15-8)7-14-19(16,17)11-5-3-10(13)4-6-11/h3-6,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNAPKRACBVTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)
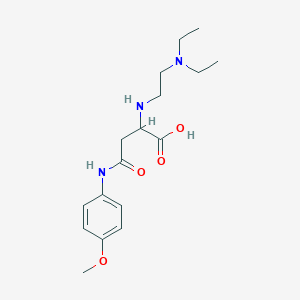
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2584459.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2584461.png)
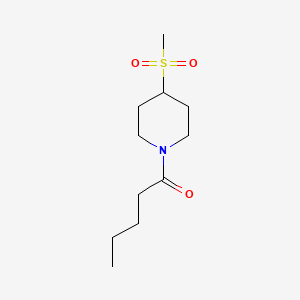
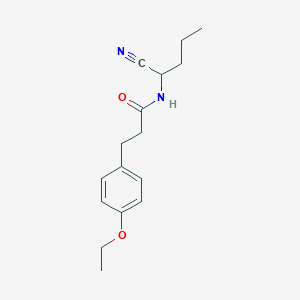
![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2584469.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2584470.png)

![6-(4-Chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2584472.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584476.png)
